1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyran Ring: The pyran ring can be attached through condensation reactions involving suitable aldehydes or ketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving hydrazides and other reactive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activity. This could include studies on its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. This might involve screening for activity against various diseases, such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may make it suitable for applications in areas such as polymer science or nanotechnology.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide
- 1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide
Uniqueness
The uniqueness of 1-[(4-chlorophenyl)sulfonyl]-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]piperidine-4-carbohydrazide lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and potentially exhibit unique biological activities. The presence of the sulfonyl group, piperidine ring, and pyran ring distinguishes it from other similar compounds and may confer specific properties that are valuable in various applications.
Properties
Molecular Formula |
C20H22ClN3O6S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClN3O6S/c1-12-11-17(25)18(20(27)30-12)13(2)22-23-19(26)14-7-9-24(10-8-14)31(28,29)16-5-3-15(21)4-6-16/h3-6,11,14,25H,7-10H2,1-2H3,(H,23,26)/b22-13+ |
InChI Key |
SDRCJEFIMBKCLK-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)/C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)O |
Origin of Product |
United States |
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